REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[NH:9][c:10]2[c:11]([CH3:17])[cH:12][cH:13][cH:14][c:15]2[CH3:16])[cH:18][cH:19]1.[CH3:28][CH2:29][OH:30].[ClH:20].[H:26][H:27].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH2:1]([NH2:2])[c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[NH:9][c:10]2[c:11]([CH3:17])[cH:12][cH:13][cH:14][c:15]2[CH3:16])[cH:18][cH:19]1.[ClH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1NC(=O)c1ccc(C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1NC(=O)c1ccc(CN)cc1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |